molecular formula C8H8N2O2S B13977191 Indole-1-sulfonamide

Indole-1-sulfonamide

Cat. No.: B13977191
M. Wt: 196.23 g/mol
InChI Key: DAFLLGDLWPUZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1H-Indole-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of indole with sulfonamide halides in the presence of a base such as trimethylamine . This method is straightforward and environmentally friendly. Another method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole units . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Chemical Reactions of Indole-1-sulfonamide

This compound can participate in various chemical reactions due to its functional groups:

  • Sulfonylation Reactions this compound can be synthesized through sulfonylation reactions, where a sulfonyl group is introduced into the indole structure . For example, 5-nitroindazole reacts with 2-chloro-5-methoxybenzene-1-sulfonyl chloride to form a sulfonamide derivative .

  • Reduction Reactions The nitro group of this compound derivatives can be reduced to an amine group using reducing agents such as zinc and ammonium chloride . This conversion is essential for synthesizing amino-substituted indole-1-sulfonamides .

  • Alkylation Reactions Sulfonamides can undergo N-alkylation using alcohols as alkylating reagents, providing a green and efficient method for synthesizing N-alkylated sulfonamides .

  • Acylation Reactions this compound can react with acyl chlorides to form acyl derivatives. For instance, the reaction of 1H-indole-2-carbonitriles with thionyl chloride and DMF gives acyl chlorides, which then react with ammonia to form 1H-indole-2-carboxamide derivatives .

  • Cross-Coupling Reactions Indole derivatives can undergo cross-coupling reactions such as Sonogashira, Suzuki–Miyaura, Stille, and Heck couplings, which afford various substituted indole-2-carbonitriles .

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

indole-1-sulfonamide

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H2,9,11,12)

InChI Key

DAFLLGDLWPUZES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.